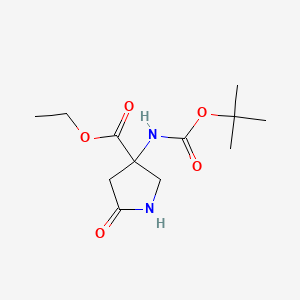
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate is a chemical compound that features a fluorinated pyridine ring attached to a hydroxybenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction, where an aryl diazonium salt is converted to a fluorinated aromatic compound.
Coupling Reaction: The fluoropyridine derivative is then coupled with a hydroxybenzoate ester using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Agrochemicals: It is used in the synthesis of agrochemical products, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The hydroxybenzoate moiety may also contribute to the compound’s biological activity by facilitating interactions with proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2-fluoropyridin-4-yl)-3-hydroxybenzoate
- Methyl 4-(4-fluoropyridin-4-yl)-3-hydroxybenzoate
- Methyl 4-(3-chloropyridin-4-yl)-3-hydroxybenzoate
Uniqueness
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H10FNO3 |
|---|---|
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-10(12(16)6-8)9-4-5-15-7-11(9)14/h2-7,16H,1H3 |
InChI-Schlüssel |
NHZFATNHCDEQSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=NC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)




![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)

![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)

